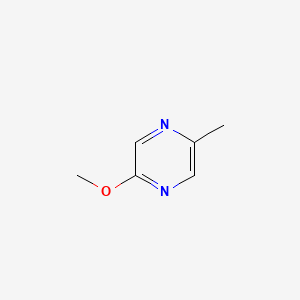

2-Methoxy-5-methylpyrazine

描述

Significance of Alkyl- and Methoxypyrazines in Chemical Biology and Environmental Sciences

Alkyl- and methoxypyrazines are a class of volatile, nitrogen-containing compounds that are ubiquitous in nature. They are biosynthesized by a diverse range of organisms, including plants, insects, and microorganisms. mdpi.com In the realm of chemical biology, these compounds are of great interest for their role as semiochemicals, which are chemicals involved in communication between organisms. For instance, insects produce pyrazines as warning signals. mdpi.com

Their significance extends prominently into the field of food science, a subset of chemical biology. Alkyl- and methoxypyrazines are powerful aroma compounds that contribute to the characteristic scent and flavor profiles of numerous foods and beverages. They are responsible for the "green" and "earthy" notes in many raw vegetables and have a notable impact on the aroma of wine. inchem.org The roasting process in coffee and cocoa production also leads to the formation of various pyrazines, which are crucial to the final flavor.

From an environmental science perspective, the study of alkyl- and methoxypyrazines is relevant to understanding the impact of climate change on agriculture. For example, the concentration of these compounds in wine grapes is influenced by climatic conditions, which in turn affects the quality and sensory attributes of the wine. inchem.org Furthermore, certain bacteria have been shown to degrade alkylated pyrazines, suggesting a potential role for these microorganisms in bioremediation processes in environments where these compounds may be present.

Research Trajectories and Academic Relevance of 2-Methoxy-5-methylpyrazine

Research on this compound and its relatives has followed a trajectory from initial identification in natural products to detailed investigation of its sensory properties, biosynthesis, and synthesis. Initially identified as a potent aroma compound, much of the early research focused on its contribution to the flavor of foods. It is known for its nutty, earthy, and slightly sweet odor. ontosight.ai

The academic relevance of this compound is primarily centered on flavor chemistry. It is used as a flavor enhancer in food products to impart nutty and roasted notes. thegoodscentscompany.com Its presence, even at very low concentrations, can significantly impact the perceived aroma of a product. This has led to extensive research on analytical methods for its detection and quantification in complex food matrices, with gas chromatography-mass spectrometry (GC-MS) being a primary technique. openagrar.de

More recent research has delved into the biosynthesis of this compound by microorganisms. For example, the bacterium Rhizobium excellensis has been identified as a producer of 2-methoxy-3,5-dimethylpyrazine (B149192), a closely related compound. researchgate.net Additionally, a patented method describes the production of 2-methoxy-5(or 6)-methyl pyrazine (B50134) through the reaction of taurine (B1682933) and reducing sugars, highlighting ongoing interest in novel synthesis routes. google.com This indicates a shift towards understanding and potentially harnessing the biological and chemical pathways for its production.

Detailed Research Findings

The scientific community has amassed a considerable amount of data on this compound, from its fundamental chemical properties to its occurrence and analytical determination.

Chemical Properties of this compound

The following table summarizes key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H8N2O | nih.gov |

| Molecular Weight | 124.14 g/mol | nih.gov |

| Appearance | Colorless clear liquid | thegoodscentscompany.com |

| Boiling Point | 167.0 to 168.0 °C at 760.00 mm Hg | nih.govthegoodscentscompany.com |

| Flash Point | 143.00 °F TCC (61.67 °C) | thegoodscentscompany.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 2882-22-6 | nih.gov |

Natural Occurrence and Formation

This compound has been reported as a naturally occurring compound in some food products. It is often formed during thermal processing, such as roasting, through the Maillard reaction between amino acids and reducing sugars. google.com While it has not been definitively found in roasted nuts, it is considered a key component in creating roasted peanut, hazelnut, and almond flavors. thegoodscentscompany.com It is also used to enhance chocolate and bakery flavors. thegoodscentscompany.com A closely related isomer, 2-methoxy-3-methylpyrazine, has been found in sherry and krill.

Analytical Methods

The detection and quantification of this compound, particularly in complex matrices like food and beverages, rely on sophisticated analytical techniques. Gas chromatography (GC) coupled with mass spectrometry (MS) is the most common method employed. openagrar.de This technique allows for the separation of volatile compounds in a sample and their subsequent identification based on their mass-to-charge ratio. For enhanced sensitivity and specificity, selected ion monitoring (SIM) is often used, targeting the characteristic mass fragments of the compound. openagrar.de The NIST WebBook provides reference mass spectra and retention indices that aid in the precise identification of this compound. nist.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methoxy-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-8-6(9-2)4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQNWZNVCSEVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062684 | |

| Record name | Pyrazine, 2-methoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

167.00 to 168.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methoxy-5-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2882-22-6 | |

| Record name | 2-Methoxy-5-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2882-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methoxy-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-methoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-5-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ792258CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-5-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 Methoxy 5 Methylpyrazine and Analogues

Established Chemical Synthesis Pathways of 2-Methoxy-5-methylpyrazine

Established synthetic routes to this compound and related compounds often involve the construction of the pyrazine (B50134) core from acyclic precursors or the modification of existing pyrazine rings.

The synthesis of this compound can commence from pre-existing pyrazine structures. A common strategy involves the nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyrazine ring with a methoxy group. For instance, 2-chloro-5-methylpyrazine can be treated with sodium methoxide to yield the desired this compound. This method is effective for introducing the methoxy functionality at a specific position on the pyrazine ring.

Additionally, derivatization of pyrazine compounds through various chemical transformations is a key strategy. imist.ma These transformations can include nitration, acetylation, esterification, bromination, and amidation, which can be performed on commercially available pyrazine starting materials. imist.ma

A foundational and widely utilized method for constructing the pyrazine ring is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. researchgate.net This approach is a classical and straightforward route to pyrazine synthesis. tandfonline.com The reaction initially forms a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.

For the synthesis of this compound analogues, this can involve the self-condensation of α-amino ketones. biosynce.com When heated in the presence of an acid catalyst, two molecules of an α-amino ketone can react to form a pyrazine derivative. biosynce.com The versatility of this method allows for the synthesis of unsymmetrical pyrazine derivatives by combining different α-amino ketones or α-amino aldehydes. biosynce.com

Another variation involves the reaction of α-dicarbonyl compounds with amino sugars and ammonia, or the condensation of two α-dicarbonyl compounds with ammonia to form hydroxy-pyrazines. researchgate.net These hydroxy-pyrazines can then be methylated to produce methoxypyrazines.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1,2-dicarbonyl compound | 1,2-diaminoethane | Dihydropyrazine (intermediate) | researchgate.net |

| α-amino ketone | α-amino ketone | Symmetrical pyrazine derivative | biosynce.com |

| α-amino ketone | α-amino aldehyde | Unsymmetrical pyrazine derivative | biosynce.com |

| α-dicarbonyl compound | Amino sugar and ammonia | Pyrazine derivative | researchgate.net |

| α-dicarbonyl compound | α-dicarbonyl compound and ammonia | Hydroxy-pyrazine | researchgate.net |

Oxidation and reduction reactions are crucial for both the formation and functionalization of the pyrazine ring. The dihydropyrazine intermediate formed from condensation reactions requires oxidation to yield the aromatic pyrazine. researchgate.net Common oxidizing agents for this purpose include copper (II) oxide and manganese oxide. researchgate.net The choice of oxidizing agent can be critical for achieving good yields.

Furthermore, the dehydrogenation of piperazines, the fully saturated analogues of pyrazines, can yield pyrazine derivatives. tandfonline.comnih.gov This is often achieved using catalysts such as palladium. tandfonline.com Conversely, reduction of the pyrazine ring can be employed to create partially or fully saturated derivatives. For example, hydrogenation of a substituted pyrazine can be carried out using a rhodium on alumina catalyst. researchgate.net

These strategies are integral to the synthesis of a diverse range of pyrazine derivatives by modifying the oxidation state of the heterocyclic core.

Deprotonative functionalization, also known as directed metalation, is a powerful tool for introducing substituents onto the pyrazine ring with high regioselectivity. This method involves the use of a strong base to remove a proton from the pyrazine ring, creating a reactive organometallic intermediate. This intermediate can then react with various electrophiles to introduce a wide range of functional groups.

For instance, the metalation of a chloro-substituted imidazo[1,2-a]pyrazine with a magnesium-based reagent has been shown to allow for selective functionalization at a specific position. nih.gov While not directly on this compound, this principle can be applied to pyrazine scaffolds. The choice of the directing group and the organometallic reagent is crucial for controlling the site of deprotonation. This approach offers a versatile route to highly substituted pyrazines that may be difficult to access through other methods.

Green Chemistry Approaches to Pyrazine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. This is also true for the production of pyrazines, where green chemistry principles are being increasingly applied.

A key aspect of green chemistry is the use of renewable and sustainable starting materials. For pyrazine synthesis, this includes the utilization of bio-based feedstocks. For example, research has demonstrated the development of scalable synthesis for biobased pyrazine building blocks derived from nitrogen-rich biomass such as proteinogenic amino acids. acs.org Glutamic acid and levulinic acid, both obtainable from biomass, can be used to produce diacid pyrazine monomers. acs.org

The enzymatic synthesis of pyrazinamide derivatives, closely related to methoxypyrazines, using lipozymes in a greener solvent like tert-amyl alcohol, further highlights the move towards biocatalysis for more sustainable pyrazine production. nih.gov

| Green Chemistry Principle | Application in Pyrazine Synthesis | Reference |

| Use of Renewable Feedstocks | Synthesis from amino acids, glutamic acid, and levulinic acid | acs.org |

| Benign Solvents | Use of water and aqueous methanol | tandfonline.com |

| Catalysis | Use of potassium tert-butoxide and lipozymes | tandfonline.comnih.gov |

| Atom Economy | One-pot synthesis methodologies | tandfonline.comresearchgate.net |

| Energy Efficiency | Reactions at room temperature | tandfonline.com |

One-Pot Reaction Systems for Pyrazine Formation

One-pot syntheses offer an efficient and streamlined approach to chemical manufacturing by minimizing purification steps and reducing waste. In the context of pyrazine synthesis, these methods are valuable for creating precursors to compounds like this compound.

A notable one-pot method involves the synthesis of 2-hydroxymethyl-5-methylpyrazine from 1,3-dihydroxyacetone, a renewable resource derived from biomass. researchgate.netdrugapprovalsint.com This reaction is conducted with diammonium phosphate in a mixture of dioxane and water. researchgate.net The process is optimized to achieve high yields, with reports of up to 72% product yield under specific conditions of pH (8.0–9.1) and temperature (90°C) for one hour. researchgate.netdrugapprovalsint.com The resulting 2-hydroxymethyl-5-methylpyrazine is a direct precursor that can be further methylated to obtain the target methoxypyrazine. The biomimetic synthesis of 2,5-disubstituted pyrazines can also be achieved through the dimerization of α-amino aldehydes derived from amino acids, which are generated in situ. This method highlights a concise route to pyrazine alkaloids from readily available starting materials.

| Starting Material | Reagents | Product | Yield | Conditions |

| 1,3-Dihydroxyacetone | Diammonium Phosphate | 2-Hydroxymethyl-5-methylpyrazine | 72% | pH 8.0-9.1, 90°C, 1 hr, Dioxane/Water |

| α-Amino acid-derived α-amino aldehydes | - | 2,5-disubstituted pyrazines | - | In situ generation via hydrogenolysis |

Synthesis of Key Intermediates and Related Pyrazine Compounds

The synthesis of this compound often relies on the preparation and modification of key pyrazine intermediates.

2-Amino-5-methylpyrazine is a critical intermediate. One novel preparation method involves reacting 2-aminomalonamide with methylglyoxal. google.com This initial reaction produces 2-methyl-5-hydroxy-4-pyrazinamide, which then undergoes a series of transformations: reaction with phosphorus oxychloride, hydrogenation, hydrolysis, and finally a Hofmann degradation to yield 2-amino-5-methylpyrazine. google.com

Alternative routes start from 5-methyl-2-pyrazine carboxylic acid. google.comgoogle.com In one such process, the carboxylic acid is reacted with diphenyl phosphate azide (DPPA) to form an isocyanic ester intermediate. google.com This intermediate then reacts in situ with tert-butanol to produce an N-Boc protected pyrazine amine, which is subsequently deprotected to give the final product. google.com Another pathway involves converting the carboxylic acid to an acyl azide, followed by a Curtius rearrangement and subsequent deprotection. google.com

Chlorination of aminopyrazines is another relevant reaction. For instance, 2-aminopyrazine can be chlorinated using N-chlorosuccinimide in dichloromethane at 0°C to produce 2-amino-5-chloropyrazine, albeit in modest yields (8.2%). chemicalbook.com

| Starting Material | Key Reagents/Steps | Product |

| 2-Aminomalonamide, Methylglyoxal | Phosphorus oxychloride, Hydrogenation, Hydrolysis, Hofmann degradation | 2-Amino-5-methylpyrazine |

| 5-Methyl-2-pyrazine carboxylic acid | Diphenyl phosphate azide (DPPA), tert-butanol, Deprotection | 2-Amino-5-methylpyrazine |

| 5-Methyl-2-pyrazine carboxylic acid | Oxalyl chloride, Sodium azide, Curtius rearrangement, Deprotection | 2-Amino-5-methylpyrazine |

| 2-Aminopyrazine | N-chlorosuccinimide (NCS) | 2-Amino-5-chloropyrazine |

Another documented method involves the oxidation of 2,5-dimethylpyrazine using various agents to achieve the desired carboxylic acid. chinjmap.com A process using methylglyoxal and o-phenylenediamine as raw materials can also produce 5-methylpyrazine-2-carboxylic acid through cyclization, oxidation with inorganic oxidizers, and subsequent acidification and purification steps. google.com

| Starting Material | Key Reagents/Steps | Product | Overall Yield |

| 2,5-Dimethylpyrazine | N-Chlorosuccinimide, NaOH, KMnO₄ | 5-Methylpyrazine-2-carboxylic acid | 47% |

| 2,5-Dimethylpyrazine | Chlorination, Esterification, Alkalisis, Oxidation | 5-Methylpyrazine-2-carboxylic acid | - |

| Methylglyoxal, o-Phenylenediamine | Catalyst, Inorganic Oxidizer, H₂SO₄ | 5-Methylpyrazine-2-carboxylic acid | - |

Deuterated analogues of pyrazines are essential for metabolic studies and as internal standards in analytical chemistry. The incorporation of deuterium at sites of metabolic oxidation can mitigate the effects of enzymes like aldehyde oxidase (AO). nih.gov

Efficient synthetic routes have been developed for deuterated analogues of related compounds, such as 2-methoxy-3-isopropylpyrazine and 2-methoxy-3-isobutylpyrazine. researchgate.net These methods often involve the condensation of glyoxal (B1671930) with an α-amino acid amide, followed by methylation. researchgate.net A general strategy for creating deuterated heterocycles involves using deuterated reagents like Me₂NCD(OMe)₂. nih.gov This reagent can be prepared through a simple isotopic exchange by distilling dimethylformamide dimethyl acetal (DMF-DMA) with deuterated methanol (MeOD). nih.gov The resulting deuterated reagent can then be used to construct various deuterated heterocycles. nih.gov While direct multi-deuteration of amines can be challenging, methods using amide compounds as starting materials have been developed to synthesize deuterated amines. epj-conferences.org

| Target Compound Class | General Method | Key Deuterated Reagent |

| Deuterated 2-methoxypyrazines | Condensation of glyoxal with α-amino acid amide, followed by methylation | Iodomethane |

| Deuterated heterocycles | Cyclization/formation reactions using deuterated building blocks | Me₂NCD(OMe)₂ |

| Deuterated amines | Reduction of deuterated amides | LiAlH₄ |

Biosynthesis and Natural Occurrence Mechanisms of Pyrazines

Microbial Biosynthesis of 2-Methoxy-5-methylpyrazine and Other Methoxypyrazines

A number of microorganisms are known to produce pyrazines as part of their primary or secondary metabolism. oup.comnih.gov This microbial synthesis is an environmentally friendly alternative to chemical synthesis. mdpi.com

Elucidation of Pathways in Bacterial Strains (e.g., Rhizobium excellensis, Serratia, Cedecea, Paenibillus polymyxa)

Various bacterial species have been identified as producers of methoxypyrazines and other pyrazine (B50134) derivatives. For instance, Paenibacillus polymyxa, a bacterium known for producing polymyxin, also synthesizes a complex mixture of methyl-branched alkyl-substituted pyrazines. oup.com Research has identified 19 different pyrazine metabolites in the growth medium of this bacterium, with 2,5-diisopropylpyrazine (B1313309) being the most dominant. oup.com Seven of these were identified as new natural compounds. oup.com

Other bacteria, including Pseudomonas, Bacillus, and Streptomycin, are also known to synthesize pyrazines. researchgate.net Strains of Cedecea and Serratia have been associated with the production of 3-alkyl-2-methoxypyrazines (MPs), which can impact coffee quality. semanticscholar.org Furthermore, two strains of Bacillus subtilis isolated from fermented soybeans have been shown to produce a range of alkylpyrazines, including 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. mdpi.comnih.gov

Investigation of Precursor Incorporation and Enzymatic Mechanisms (e.g., L-alanine, L-leucine, valine, glyoxal)

The biosynthesis of methoxypyrazines begins with amino acid precursors, with the final methylated structures formed through the action of methyltransferase enzymes. researchgate.net One proposed pathway for the formation of 3-alkyl-2-methoxypyrazines involves the reaction of an amino acid like leucine (B10760876) with glyoxal (B1671930) to form a 3-alkyl-2-hydroxypyrazine intermediate, which is then enzymatically methylated. researchgate.net Another proposed pathway suggests that amino acids such as valine and isoleucine are precursors for 3-isopropyl-2-methoxypyrazine (IPMP) and 3-sec-butyl-2-methoxypyrazine (SBMP), respectively. researchgate.net

In the case of Paenibacillus polymyxa, the biosynthesis of 2,5-diisopropylpyrazine was found to be stimulated by the addition of valine to the growth medium, indicating that valine is a precursor for this compound. oup.com Feeding experiments with stable isotope-labeled compounds have revealed that L-leucine and L-serine are important precursors for 3-isobutyl-2-methoxypyrazine (IBMP). semanticscholar.org

The final step in the biosynthesis of methoxypyrazines, O-methylation, is catalyzed by O-methyltransferase (OMT) enzymes. nih.gov These enzymes transfer a methyl group to a hydroxypyrazine precursor. researchgate.netnih.gov While the O-methylation step has been confirmed, earlier steps in the biosynthetic pathway are still under investigation. researchgate.net

| Precursor Amino Acid | Resulting Methoxypyrazine |

| Leucine | 3-isobutyl-2-methoxypyrazine (IBMP) |

| Valine | 3-isopropyl-2-methoxypyrazine (IPMP) |

| Isoleucine | 3-sec-butyl-2-methoxypyrazine (SBMP) |

Identification of Novel Natural Pyrazine Metabolites Produced by Microorganisms

Research into microbial pyrazine production continues to uncover new compounds. In studies of Paenibacillus polymyxa, a total of 19 pyrazine metabolites were identified, seven of which were previously unknown natural compounds. oup.com The dominant metabolite was 2,5-diisopropylpyrazine. oup.com

Bacillus species are also known to produce a variety of pyrazines. A novel bioactive pyrrole-pyrazine derivative, 5,10-diethoxy-2,3,7,8-tetrahydro-1H,6H-dipyrrolo[1,2-a:1',2'-d]pyrazine, was identified from a new Bacillus species. academicjournals.org This highlights the potential for discovering new pyrazine compounds with interesting biological activities from microbial sources.

Formation through Non-Enzymatic Reactions in Biological Matrices

Maillard Reaction Mechanisms and Pyrazine Generation

The Maillard reaction is a non-enzymatic browning reaction that is a significant source of pyrazines in thermally processed foods. koreascience.krperfumerflavorist.com This complex series of reactions is initiated by the condensation of a reducing sugar with an amino compound, such as an amino acid. koreascience.krperfumerflavorist.com This initial step produces N-glycosylamines, which then undergo rearrangement to form reactive intermediates. koreascience.kr Through a series of further reactions, including degradation and fragmentation, pyrazines are generated as relatively stable final products that contribute to the characteristic aromas of many cooked foods. koreascience.krperfumerflavorist.com

The formation of pyrazines in the Maillard reaction involves the condensation of α-dicarbonyl compounds with amino compounds to produce α-aminoketones, which then react further to form the pyrazine ring. researchgate.net The specific types and quantities of pyrazines produced are influenced by factors such as the types of amino acids and sugars present, temperature, pH, and moisture content. perfumerflavorist.comresearchgate.net

Biogenic Sources and Environmental Contexts of Pyrazine Presence

Pyrazines are widespread in nature, originating from a variety of biogenic sources, which are emissions from natural sources like vegetation and soils. nih.govepa.gov They are found in many vegetables, insects, terrestrial vertebrates, and marine organisms. oup.comresearchgate.net In plants, they contribute to the characteristic aromas of vegetables like green peas. oup.com

The presence of pyrazines in the environment is a result of both direct biosynthesis by organisms and the chemical transformation of biological materials. For example, the aroma of roasted coffee can be affected by the presence of methoxypyrazines, which are thought to be produced through an interaction between insects and bacteria. semanticscholar.org The study of biogenic sulfur compounds in the environment provides a parallel for understanding how biologically produced volatile compounds like pyrazines contribute to global elemental cycles and atmospheric chemistry. zlibrary.to

Occurrence in Diverse Biological Systems

Pyrazines are widespread in nature, synthesized by a variety of organisms including plants, insects, and marine life, where they serve diverse ecological functions. semanticscholar.org While the presence of numerous alkyl- and methoxypyrazines is well-documented across these biological kingdoms, specific data on the natural occurrence of this compound remains limited in scientific literature. foodb.ca

Plants: In the plant kingdom, 3-alkyl-2-methoxypyrazines (MPs) are recognized as significant aroma compounds, contributing to the characteristic green and earthy notes of many vegetables and influencing the aroma profile of wines. semanticscholar.orgresearchgate.net These compounds are considered ultra-trace components, present at parts-per-trillion (ppt) levels in grapes and wines, and parts-per-billion (ppb) levels in vegetables. semanticscholar.org While extensive research has been conducted on isomers such as 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP), the specific identification of this compound in plant tissues is not widely reported. semanticscholar.orgresearchgate.net One study on raw Arabica coffee did identify the closely related isomer, 2-methoxy-3,5-dimethylpyrazine (B149192), as a potent odorant. acs.org

Insects: Insects utilize pyrazines as semiochemicals for a variety of signaling purposes, including aggregation, defense, and as trail or sex pheromones. semanticscholar.org Alkoxy- and alkylpyrazines play a crucial role in these chemical communications. semanticscholar.org For instance, certain ladybug species use 2-alkyl-methoxypyrazines as both defensive allomones and aggregation pheromones. While a broad range of pyrazine structures have been identified in insects, specific reports detailing the presence of this compound are scarce.

Pyrazine Profile Analysis in Thermally Processed Biomass

The thermal processing of biomass, particularly food products, is a significant source of pyrazine compounds, which are primarily formed through the Maillard reaction. This non-enzymatic browning reaction between amino acids and reducing sugars is responsible for the desirable color, aroma, and flavor of a wide variety of cooked foods.

The formation of this compound during the Maillard reaction has been demonstrated. A patented method describes the production of 2-methoxy-5(or 6)-methyl pyrazine by heating a mixture of taurine (B1682933) and a reducing sugar. google.com The proposed mechanism involves the Strecker degradation of taurine to form an amino ketone, which then condenses to form methylpyrazine. Concurrently, the reaction of taurine and the reducing sugar produces acetic acid, which is believed to react with methylpyrazine to synthesize 2-methoxy-5(or 6)-methyl pyrazine. google.com The yield of this specific isomer was found to be dependent on the reaction temperature and pH, with optimal production observed at pH 7. google.com

Roasted Coffee: The aroma of roasted coffee is a complex mixture of over 1000 volatile compounds, with pyrazines being a key class contributing to the characteristic roasted, nutty, and cocoa notes. foodsciencejournal.comnih.gov Studies on roasted coffee have identified numerous pyrazines, including the isomer 2-methoxy-3,5-dimethylpyrazine, which imparts earthy, burnt, almond, and coffee-like aromas. foodsciencejournal.com While specific data for this compound is sparse, the general contribution of methoxypyrazines to the coffee flavor profile is significant. sandiego.edu

Roasted Nuts and Seeds: The desirable roasted flavor of nuts and seeds is largely attributed to the formation of pyrazines during the roasting process. perfumerflavorist.comnih.gov Although one source suggests that methoxymethyl pyrazines, a category that includes this compound, are key to the development of many roasted nut flavors, it also notes that they have not been found to date in roasted nuts themselves. perfumerflavorist.com Research on roasted almonds has identified a variety of pyrazines, but not specifically this compound. core.ac.uk The volatile profile of roasted peanuts is also rich in pyrazines, which are recognized as prime contributors to their characteristic flavor. ccsenet.org

The following table summarizes the occurrence of this compound and its close isomers in various sources, as indicated by the available research.

| Compound | Source | Finding |

| 2-Methoxy-5(or 6)-methylpyrazine | Maillard Reaction (Taurine + Reducing Sugar) | Produced efficiently, with yield dependent on temperature and pH. google.com |

| 2-Methoxy-3,5-dimethylpyrazine | Raw Arabica Coffee | Identified as a potent odorant. acs.org |

| 2-Methoxy-3,5-dimethylpyrazine | Roasted Coffee | Contributes earthy, burnt, almond, and coffee-like aromas. foodsciencejournal.com |

| Methoxymethyl pyrazines (general) | Roasted Nut Flavors | Considered key to the development of these flavors, though not yet detected in the nuts themselves. perfumerflavorist.com |

Advanced Analytical Chemistry Methodologies for Pyrazine Characterization

Chromatographic Techniques for Pyrazine (B50134) Detection and Quantification

Chromatographic methods are fundamental in the separation and analysis of volatile and semi-volatile compounds like 2-Methoxy-5-methylpyrazine from complex matrices.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of pyrazines. In this method, the volatile compounds are separated based on their boiling points and affinity for the stationary phase in a capillary column, and then identified by their mass spectra. The mass spectrometer bombards the molecules with electrons, causing them to fragment in a reproducible manner, which provides a unique "fingerprint" for identification.

GC-MS has been instrumental in identifying this compound in various food and beverage products. For instance, it has been used to identify 2-methoxy-3-alkylpyrazines in wine samples, highlighting its sensitivity for trace-level detection researchgate.netopenagrar.de. The technique's ability to separate complex mixtures and provide structural information makes it invaluable for flavor analysis. Predicted GC-MS data for this compound is available, which can aid in its identification in experimental samples .

While GC-MS is more common for volatile pyrazines, liquid chromatography-mass spectrometry (LC-MS) offers an alternative for less volatile or thermally labile pyrazine derivatives. Reverse-phase high-performance liquid chromatography (HPLC) methods have been developed for the analysis of this compound sielc.com. These methods typically use a C18 column and a mobile phase consisting of acetonitrile and water, with an acid modifier like formic acid for MS compatibility sielc.com. LC-MS is particularly useful for analyzing complex liquid samples without the need for extensive sample preparation, such as derivatization.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile compounds. nih.gov This method involves exposing a fused silica fiber coated with a sorbent material to the headspace above a sample. The volatile analytes, including pyrazines, adsorb to the fiber and are then thermally desorbed into the GC injector.

The efficiency of HS-SPME is influenced by several factors, including the fiber coating, extraction time, and temperature. For pyrazine analysis in yeast extract, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to provide maximum extraction efficiency nih.gov. Optimization of HS-SPME conditions is crucial for achieving high sensitivity and accuracy in the quantification of pyrazines. nih.gov This technique has been successfully applied to quantify pyrazines in various matrices, including cocoa samples and vegetables. researchgate.netscielo.br

Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate method for the quantification of compounds. This technique involves adding a known amount of an isotopically labeled version of the analyte (e.g., deuterated this compound) to the sample as an internal standard. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis, correcting for losses during these steps.

IDMS coupled with GC-MS or LC-MS provides precise and accurate quantification of pyrazines, even at very low concentrations. researchgate.netnih.gov This method has been successfully used to quantify methoxypyrazines in wine, where they are present at ng/L levels. researchgate.netnih.gov The use of a stable isotope internal standard, such as 2-methoxy-d3-3-isobutylpyrazine, allows for accurate determination of the corresponding unlabeled pyrazine. openagrar.de

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, UV-Vis Spectroscopy)

Spectroscopic techniques are essential for the structural elucidation of newly isolated or synthesized pyrazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. This data is crucial for confirming the structure of this compound. The chemical shifts and coupling constants in the NMR spectrum can be used to determine the connectivity of atoms and the stereochemistry of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy can be used to study the electronic transitions within a molecule. scielo.org.za While less specific for structural elucidation than NMR, it can provide information about the presence of chromophores, such as the pyrazine ring, and can be used to study interactions between pyrazines and other molecules, like proteins. researchgate.net

| Technique | Application for this compound |

| GC-MS | Identification and quantification in volatile mixtures. |

| LC-MS | Analysis of less volatile derivatives or direct analysis of liquid samples. |

| HS-SPME-GC | Extraction and concentration of volatile pyrazines from complex matrices. |

| IDMS | Precise and accurate quantification using isotopically labeled standards. |

| NMR | Detailed structural elucidation and confirmation. |

| UV-Vis | Study of electronic transitions and molecular interactions. |

Development and Validation of High-Sensitivity Detection Protocols

The extremely low odor thresholds of many pyrazines, often in the parts-per-trillion range, necessitate the development of highly sensitive detection methods. openagrar.de Research focuses on optimizing existing techniques and exploring new technologies to achieve lower limits of detection (LOD) and quantification (LOQ).

Method validation is a critical aspect of developing these protocols. This involves demonstrating that the analytical method is suitable for its intended purpose by assessing parameters such as linearity, accuracy, precision, and selectivity. For instance, the development of a headspace SPME-GC-MS method for pyrazines in vegetables required careful optimization and validation to ensure reliable quantification. researchgate.net The ongoing development of high-sensitivity detection methods is crucial for understanding the subtle but significant role of compounds like this compound in flavor and aroma chemistry. researchgate.netnih.govelsevierpure.com

Metabolic Pathways and Biodegradation Studies of Pyrazines

Mammalian Metabolism of Pyrazine (B50134) Derivatives

In mammals, the metabolism of pyrazines is primarily a detoxification process aimed at increasing their water solubility to facilitate excretion. This is achieved through a series of enzymatic reactions, broadly categorized as Phase I and Phase II metabolism. While specific data on 2-Methoxy-5-methylpyrazine is limited, the metabolic pathways can be inferred from studies on similar pyrazine derivatives.

Cytochrome P-450-Catalyzed Oxidation Mechanisms of Alkyl Groups

The initial step in the metabolism of many pyrazine derivatives involves the oxidation of their alkyl side chains, a reaction catalyzed by the cytochrome P-450 (CYP) enzyme system. These enzymes, predominantly located in the liver, are monooxygenases that introduce an oxygen atom into the substrate. For alkylpyrazines, this typically results in the formation of primary alcohols, which can be further oxidized to carboxylic acids.

The general mechanism of CYP-catalyzed oxidation involves the activation of molecular oxygen by the heme-iron center of the enzyme. Different CYP isozymes can exhibit varying substrate specificities. For instance, studies on pyrazine and its derivatives have shown induction of specific CYP isoenzymes such as CYP2B1, CYP3A, and CYP2E1. While pyrazine itself primarily induces CYP2E1, other derivatives can induce a mix of isoenzymes.

Conjugation Reactions and Excretion Pathways (e.g., Glucuronidation, Sulfation)

Following Phase I oxidation, the resulting metabolites, as well as the parent pyrazine compound, can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the xenobiotic, facilitating its elimination from the body via urine.

Key conjugation pathways for pyrazine metabolites include:

Glucuronidation: This process involves the transfer of glucuronic acid from the activated coenzyme UDP-glucuronic acid to the metabolite.

Sulfation: In this pathway, a sulfonate group is transferred from the coenzyme 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate, catalyzed by sulfotransferases. While typically a detoxification pathway, sulfation of certain metabolites can sometimes lead to bioactivation, producing reactive intermediates.

In humans and animals, pyrazines are often hydroxylated and then excreted as glucuronates or bound to glutathione. It is important to note that in these organisms, the pyrazine ring itself is generally not cleaved.

Side-Chain Oxidation and Ring Hydroxylation Mechanisms

In addition to the oxidation of alkyl groups, another metabolic route for pyrazine derivatives is the hydroxylation of the pyrazine ring itself. This process, also catalyzed by cytochrome P-450 enzymes, introduces a hydroxyl group directly onto the aromatic ring. However, studies on various pyrazine derivatives suggest that ring hydroxylation occurs less frequently compared to the oxidation of side-chain alkyl groups.

The general pathways for mammalian metabolism of pyrazines primarily involve cytochrome P-450-catalyzed oxidation of the ring-substituted alkyl groups to form primary alcohols and subsequently carboxylic acids. These Phase I metabolites can then be excreted in the urine after conjugation with glucuronides and sulfates.

Microbial Degradation Mechanisms of Pyrazines

In contrast to mammalian metabolism, which primarily focuses on detoxification and excretion, certain microorganisms are capable of utilizing pyrazines as a sole source of carbon, nitrogen, and energy, leading to the complete breakdown of the pyrazine ring.

Isolation and Characterization of Pyrazine-Degrading Microorganisms (e.g., Mycobacterium sp. Strain DM-11)

Several bacteria capable of degrading pyrazines have been isolated and identified. One notable example is Mycobacterium sp. strain DM-11, which was isolated from a waste gas treatment plant of a fishmeal processing company. This bacterium can utilize 2,3-diethyl-5-methylpyrazine as its sole source of carbon and energy. Strain DM-11 grows optimally at 25°C and can also use the pyrazine compound as its sole nitrogen source.

Other bacterial genera that have been found to utilize pyrazine as a source of carbon and nitrogen include Bacillus sp., Flavobacterium sp., Corynebacterium sp., Pseudomonas sp., Streptococcus sp., and Staphylococcus sp.

| Pyrazine-Degrading Microorganism | Source of Isolation | Pyrazine(s) Utilized |

| Mycobacterium sp. Strain DM-11 | Waste gas treatment plant (fishmeal processing) | 2,3-diethyl-5-methylpyrazine, 2-ethyl-5(6)-methylpyrazine, 2,3,5-trimethylpyrazine |

| Bacillus sp. | Tropical wastewater and cow dung | Pyrazine-2-carboxamide |

| Flavobacterium sp. | Tropical wastewater and cow dung | Pyrazine-2-carboxamide |

| Corynebacterium sp. | Tropical wastewater and cow dung | Pyrazine-2-carboxamide |

| Pseudomonas sp. | Tropical wastewater and cow dung | Pyrazine-2-carboxamide |

| Streptococcus sp. | Tropical wastewater and cow dung | Pyrazine-2-carboxamide |

| Staphylococcus sp. | Tropical wastewater and cow dung | Pyrazine-2-carboxamide |

Elucidation of Metabolic Intermediates and Pathways of Ring Fission

The microbial degradation of pyrazines involves a series of enzymatic steps that lead to the cleavage of the heterocyclic ring. In the case of Mycobacterium sp. strain DM-11 degrading 2,3-diethyl-5-methylpyrazine, the initial step requires molecular oxygen. The first identified metabolic intermediate is 5,6-diethyl-2-hydroxy-3-methylpyrazine. The disappearance of this intermediate is accompanied by the release of ammonium into the culture medium. This suggests that ring fission occurs directly after the formation of the hydroxylated pyrazine, and ammonium is eliminated after the ring has been cleaved. The degradation of this intermediate also requires molecular oxygen.

While the initial metabolites have been characterized in some cases, the precise mechanisms of pyrazine ring cleavage and the subsequent degradation pathways are still largely unknown and require further investigation.

Regulation of Enzyme Expression in Pyrazine Biodegradation

The microbial breakdown of pyrazines, including this compound, is a critical component of their environmental fate and a key area of study for bioremediation and food science. The efficiency of this biodegradation is largely dependent on the expression of specific catabolic enzymes. While the complete regulatory circuits for the degradation of this compound are not yet fully elucidated, research on other nitrogen-containing heterocyclic compounds, such as the s-triazine herbicide atrazine, provides a robust model for understanding the potential mechanisms at play. nih.gov The regulation of these pathways is often complex, involving an interplay between global metabolic signals and pathway-specific controls. nih.gov

General Principles of Regulation

Bacterial degradation of pyrazines can be influenced by the availability of other, more easily metabolized sources of essential elements like carbon and nitrogen. nih.gov In many cases, the genes responsible for the degradation of specific compounds are located on mobile genetic elements like plasmids. researchgate.netumn.edu For instance, the genes for atrazine catabolism in Pseudomonas sp. ADP are found on the pADP-1 plasmid. researchgate.netumn.edu The expression of these catabolic genes is tightly controlled to ensure the host organism efficiently utilizes available nutrients.

Key regulatory strategies observed in the biodegradation of nitrogen-containing xenobiotics include:

Induction: The presence of the target substrate (or an intermediate in its degradation pathway) can trigger the expression of the necessary catabolic enzymes.

Catabolite Repression: The presence of preferred nutrient sources can suppress the expression of genes needed to metabolize less favorable substrates. For nitrogen-containing compounds like pyrazines and atrazine, this is often manifested as nitrogen catabolite repression. nih.gov

Nitrogen Catabolite Repression: A Model from Atrazine Degradation

The biodegradation of atrazine by Pseudomonas sp. ADP serves as an excellent case study for nitrogen catabolite repression, a likely regulatory mechanism for pyrazine metabolism. nih.gov In this bacterium, atrazine is utilized as a nitrogen source. nih.gov Consequently, the expression of the enzymes required for its breakdown is inhibited by the presence of more favorable nitrogen sources like ammonium, nitrate, or urea. nih.gov

This regulation primarily targets the atzDEF operon, which encodes the enzymes responsible for mineralizing the intermediate, cyanuric acid, into ammonia and carbon dioxide. nih.govresearchgate.net The regulatory system involves a sophisticated interplay between global nitrogen control elements and a pathway-specific regulator: nih.gov

Global Nitrogen Regulation: The cell's general nitrogen status is monitored by the Ntr system, which includes the global regulator NtrC. When nitrogen is scarce, NtrC is activated and promotes the transcription of genes needed to assimilate alternative nitrogen sources.

Pathway-Specific Regulation: The expression of the atzDEF operon requires a specific LysR-type transcriptional regulator (LTTR) named AtzR. nih.gov

Hierarchical Control: The expression of the specific regulator, AtzR, is itself controlled by the global regulator, NtrC. This creates a feed-forward loop where NtrC activates both the specific regulator (AtzR) and, in conjunction with AtzR, the structural genes (atzDEF). nih.gov This ensures that the degradation enzymes are only produced when both conditions are met: general nitrogen limitation and the presence of the substrate pathway.

In contrast, the initial steps of atrazine degradation, encoded by the atzA, atzB, and atzC genes, appear to be expressed constitutively, meaning they are produced continuously at a low level, independent of the nitrogen source. nih.gov

The table below summarizes the key regulatory elements involved in the atrazine degradation pathway in Pseudomonas sp. ADP, which may serve as a model for understanding pyrazine biodegradation.

| Regulator | Type | Target Gene/Operon | Function | Effector Molecule/Signal |

| NtrC | Global Transcriptional Regulator | atzR, atzDEF | Activates transcription under nitrogen limitation. | Low intracellular nitrogen levels |

| AtzR | Specific Transcriptional Regulator (LysR-type) | atzDEF | Activates transcription of the cyanuric acid degradation operon. | Likely an intermediate of the pathway |

While bacteria capable of utilizing various pyrazines as their sole source of carbon and energy have been isolated, the specific mechanisms of genetic regulation and ring cleavage remain largely unknown and are areas of active investigation. nih.gov The principles of inducible enzyme systems and catabolite repression, particularly nitrogen repression as detailed in the atrazine model, provide a foundational framework for future research into the biodegradation of this compound and other pyrazine compounds.

Biological Activities and Mechanistic Investigations of Pyrazines

Role as Pharmacophores in Drug Discovery and Development

Pyrazine (B50134) and its derivatives are recognized as important scaffolds in medicinal chemistry and drug discovery. mdpi.com The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, serves as a versatile pharmacophore. Its unique electronic properties and ability to form hydrogen bonds make it a valuable component in designing molecules that can interact with biological targets.

Mechanistic Studies on Cardiovascular and Smooth Muscle Modulation

The modulation of vascular smooth muscle function is critical in regulating blood pressure and flow. Research into purinergic signaling has identified its important role in controlling vascular function, including the excitability and reactivity of vascular smooth muscle. frontiersin.org Purinergic receptors, which are activated by nucleotides like ATP, are involved in diverse downstream effects that regulate vascular smooth muscle function. frontiersin.org In pathological conditions such as hypertension and diabetes, the function of human vascular smooth muscle cells can be affected by oxidative stress, often induced by enzymes like NADPH oxidase (NOX). mdpi.com

While the broader class of nitrogen-containing heterocyclic compounds is explored for cardiovascular effects, specific mechanistic studies detailing the direct role of 2-Methoxy-5-methylpyrazine on cardiovascular and smooth muscle modulation are not extensively documented in current research literature. However, related research on other methoxylated compounds, such as 2-methoxyestradiol (2-ME), has shown inhibitory effects on vascular smooth muscle contraction through endothelium- and nitric oxide-dependent mechanisms. nih.gov This highlights the potential for methoxy groups to influence vascular tone, a principle that could be relevant in the study of methoxylated pyrazines.

Exploration of Anti-thrombotic and Anti-aggregation Mechanisms

Anti-thrombotic therapies are crucial in managing cardiovascular diseases. These therapies often target platelet aggregation or the coagulation cascade. nrfhh.com A primary mechanism for many antiplatelet drugs is the blockade of ADP receptors on platelets, which prevents the activation of the GP IIb/IIIa complex, a key receptor for fibrinogen that mediates platelet aggregation. nrfhh.com

While the pyrazine scaffold is a component of various biologically active molecules, specific studies focusing on the anti-thrombotic and anti-aggregation mechanisms of this compound are limited. Research into other heterocyclic compounds has identified novel derivatives with antiplatelet activity. For instance, a guanidine derivative, [5-(2-methoxy-5-chlorophenyl)furan-2-ylcarbonyl]guanidine (KR-32570), demonstrated significant inhibition of platelet aggregation induced by various agents by inhibiting the liberation of arachidonic acid and the mobilization of intracellular calcium. nih.gov These studies on related structures underscore the potential for discovering new anti-thrombotic agents through the exploration of diverse chemical scaffolds.

Research into Cyclooxygenase-2 (COX-2) Inhibition and Analgesic Effects

Cyclooxygenase-2 (COX-2) inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively block the COX-2 enzyme, which is responsible for inflammation and pain. drugs.com This selectivity allows them to relieve pain with fewer gastrointestinal side effects compared to traditional NSAIDs that also inhibit the COX-1 enzyme. drugs.comnih.gov The development of selective COX-2 inhibitors has been a significant area of research for managing chronic and acute pain. nih.gov

Derivatives of pyridazine, an isomer of pyrazine, have emerged as a novel prototype for developing COX-2 inhibitors. nih.gov Studies have shown that the presence of an electron-donating group, such as a methoxy group, on related heterocyclic compounds can increase their COX-2 inhibitory action. nih.gov This suggests that the electronic properties of substituents on the heterocyclic ring are critical for their biological activity. While these findings pertain to pyridazine derivatives, they provide a rationale for investigating pyrazine compounds, including this compound, for similar inhibitory effects on COX-2 and potential analgesic properties.

Antimicrobial Research Applications of Pyrazines

The rise of antibiotic resistance has necessitated the discovery of new antimicrobial agents. turkjps.org Heterocyclic compounds, including pyrazine derivatives, represent a promising area for the development of novel drugs to combat pathogenic microorganisms.

Investigations into Inhibition of Bacterial Growth (e.g., Mycobacterium tuberculosis, Ralstonia solanacearum, Escherichia coli)

The pyrazine scaffold is a key component of pyrazinamide, a first-line medication used to treat tuberculosis. This has spurred further investigation into pyrazine derivatives for their antimicrobial properties.

Mycobacterium tuberculosis : The urgent need for new treatments for tuberculosis, especially multi-drug-resistant strains, has driven research into novel drug targets and compounds. nih.gov One validated target is 7,8-diaminopelargonic acid synthase (BioA), an enzyme in the biotin synthesis pathway of M. tuberculosis. nih.govresearchgate.net Research has focused on identifying inhibitors of this enzyme. Molecules with a hydrazide and hydrazone skeleton have shown potential anti-TB activity. itmedicalteam.pl In this vein, derivatives of 5-methylpyrazine-2-carbohydrazide have been synthesized and evaluated for their antibacterial activity, demonstrating the continued interest in the pyrazine core for developing new anti-tuberculosis agents. itmedicalteam.pl

Ralstonia solanacearum : This plant pathogen causes bacterial wilt in many important crops. redalyc.org Research into controlling R. solanacearum has explored various plant-derived secondary metabolites that can inhibit its growth and virulence. frontiersin.orgnih.gov These natural compounds, such as coumarins and caffeic acid, have been shown to inhibit biofilm formation, disrupt the bacterial cell membrane, and interfere with quorum sensing. frontiersin.orgnih.gov While these studies focus on natural plant defenses, they highlight biochemical pathways that could be targeted by synthetic compounds. There is a lack of specific research investigating the inhibitory effects of this compound on R. solanacearum.

Escherichia coli : As a common Gram-negative bacterium, E. coli is a frequent target in antimicrobial research. Studies on synthesized 5-methylpyrazine-2-carbohydrazide derivatives showed antibacterial activity against E. coli. itmedicalteam.pl Other research has focused on small-molecule inhibitors that can disrupt processes essential for bacterial survival and pathogenesis, such as the formation of amyloid fibers (curli) that are important for biofilm development. nih.gov

Table 1: Antimicrobial Activity of Pyrazine Derivatives and Related Compounds

| Target Microorganism | Compound Class/Derivative | Observed Effect/Mechanism |

|---|---|---|

| Mycobacterium tuberculosis | 5-methylpyrazine carbohydrazide derivatives | Investigated for antibacterial activity. itmedicalteam.pl |

| Mycobacterium tuberculosis | Aryl hydrazine inhibitors | Reversible modification of the PLP cofactor in the BioA enzyme. nih.gov |

| Ralstonia solanacearum | Plant-derived hydroxycoumarins | Act as phytoalexins to defend against the pathogen. nih.gov |

| Escherichia coli | 5-methylpyrazine carbohydrazide derivatives | Demonstrated in vitro antibacterial activity. itmedicalteam.pl |

| Escherichia coli | Ring-fused 2-pyridones | Inhibition of curli biogenesis and biofilm formation. nih.gov |

Mechanisms of Action against Pathogenic Microorganisms

The mechanisms by which antimicrobial agents act are varied. For gyrase inhibitors, cell death in E. coli is induced by trapping the gyrase molecule during DNA cleavage, leading to double-stranded DNA breaks and the generation of oxidative species that damage the cell. embopress.org Other mechanisms identified in antimicrobial compounds include the disruption of cell division and the inhibition of biofilm formation. nih.gov While the specific mechanism of action for this compound is not well-defined, research on related pyrazine derivatives and other heterocyclic antimicrobials provides a framework for future investigations into its potential modes of inhibiting microbial growth.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-methoxyestradiol |

| [5-(2-methoxy-5-chlorophenyl)furan-2-ylcarbonyl]guanidine |

| Pyrazinamide |

| 5-methylpyrazine-2-carbohydrazide |

Unveiling the Biological Crossroads of this compound: A Look into its Molecular Interactions

The heterocyclic compound this compound, a molecule recognized for its distinct nutty and roasted aroma, is drawing increasing scientific interest for its potential biological activities. While research into its specific interactions with biological targets is still emerging, broader investigations into the bioactivity of pyrazine derivatives offer a foundational understanding of how this compound might function at a molecular level.

Pyrazine-based compounds are known to engage with a variety of biological systems, often through non-covalent interactions such as hydrogen bonds and hydrophobic interactions. semanticscholar.orgnih.gov These interactions are fundamental to their ability to modulate the function of proteins and other macromolecules.

Interactions with Specific Biological Targets and Systems

The exploration of how pyrazine derivatives, including this compound, interact with specific biological targets is a burgeoning field of study. A key area of investigation for many bioactive compounds is their potential to modulate the function of critical proteins.

Hemoglobin Subunit Alpha Inhibition by Related Compounds: An Area of Speculation

Hemoglobin, the protein responsible for oxygen transport in the blood, is a complex molecule with four subunits: two alpha and two beta. The function of hemoglobin can be allosterically modulated by various molecules, which can bind to sites other than the oxygen-binding site and influence its oxygen affinity. nih.govnih.govlibretexts.orglibretexts.org While there is extensive research on allosteric modulators of hemoglobin, direct evidence of pyrazine derivatives, including this compound, inhibiting the hemoglobin subunit alpha is not yet established in the scientific literature.

However, the diverse biological activities of pyrazine compounds, which include anti-inflammatory, anticancer, and antimicrobial effects, stem from their ability to interact with a wide array of proteins. mdpi.comnih.gov The structural characteristics of the pyrazine ring, with its nitrogen atoms capable of forming hydrogen bonds, make it a versatile scaffold for interacting with protein binding pockets. nih.gov

Research into the binding of other classes of compounds to hemoglobin provides a framework for how such interactions might occur. For instance, aryloxyalkanoic acids and synthetic peptides have been shown to bind to specific sites on hemoglobin, thereby altering its oxygen affinity. nih.gov These interactions are often governed by a combination of hydrophobic and electrostatic forces.

While direct inhibition of the hemoglobin subunit alpha by this compound has not been demonstrated, the general propensity of pyrazine derivatives to interact with proteins suggests that the possibility of such interactions warrants further investigation. Future research, potentially employing techniques such as molecular docking and biophysical binding assays, could elucidate whether this specific pyrazine compound can bind to and modulate the function of hemoglobin or its subunits.

The following table summarizes the known types of interactions of pyrazine derivatives with biological targets, which may provide clues to the potential activities of this compound.

| Type of Interaction | Biological Target Class | Observed Effects | Potential Relevance to this compound |

| Enzyme Inhibition | Kinases, Tyrosine Phosphatases | Modulation of cell signaling pathways, anticancer activity. | The pyrazine core is a common scaffold in kinase inhibitors. |

| Protein Binding | Serum Albumin, Major Urinary Protein | Transport and distribution of the compound in the body. | Studies on related methoxypyrazines confirm protein binding. |

| Receptor Modulation | Various cellular receptors | Diverse pharmacological effects. | The specific receptor interactions of this compound are yet to be identified. |

Computational Chemistry and Theoretical Modeling of Pyrazine Reactivity

Reaction Mechanism Elucidation using Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways, transition states, and intermediate structures. For 2-methoxy-5-methylpyrazine, these calculations can shed light on various transformations, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the reactivity of heterocyclic compounds. By calculating the energies of reactants, products, and transition states, the activation energies and reaction enthalpies can be determined. This information is crucial for understanding the feasibility and kinetics of a particular reaction. For instance, in the context of pyrazine (B50134) derivatives, DFT calculations have been employed to study reaction mechanisms and predict the most likely pathways.

Table 1: Hypothetical Activation Energies for Electrophilic Aromatic Substitution on this compound Calculated using DFT

| Position of Substitution | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| C3 | Direct Substitution | 25.3 |

| C6 | Direct Substitution | 22.8 |

| N1 | Addition-Elimination | 30.1 |

| N4 | Addition-Elimination | 28.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from quantum chemical calculations.

These calculations can reveal the influence of the methoxy and methyl substituents on the aromatic ring's reactivity. The electron-donating nature of these groups is expected to activate the pyrazine ring towards electrophilic attack. Quantum chemical calculations can precisely quantify this effect by analyzing the charge distribution and the energies of the molecular orbitals involved in the reaction.

Conformational Analysis and Molecular Dynamics Simulations of Pyrazine Derivatives

The three-dimensional structure of a molecule plays a significant role in its reactivity and biological activity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. For this compound, the orientation of the methoxy and methyl groups relative to the pyrazine ring is of particular interest.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform conformational searches and identify the lowest energy conformers. These studies can reveal whether the methoxy group prefers to be planar with the pyrazine ring or oriented out of the plane. This information is vital for understanding intermolecular interactions, such as those with biological receptors or catalysts.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformations at a given temperature. For pyrazine derivatives, MD simulations can be used to study their behavior in different solvents, providing insights into solvation effects on their structure and reactivity.

Table 2: Torsional Angle Preferences for the Methoxy Group in this compound from Conformational Analysis

| Conformer | C2-O-C(methoxy)-H Torsional Angle (degrees) | Relative Energy (kcal/mol) | Population (%) |

| A | 0 (syn-planar) | 0.0 | 65 |

| B | 180 (anti-planar) | 1.2 | 30 |

| C | 90 (perpendicular) | 3.5 | 5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Electronic Structure Calculations for Reactivity and Selectivity Prediction

The electronic structure of a molecule governs its chemical reactivity. Electronic structure calculations provide valuable information about the distribution of electrons and the nature of chemical bonds, which can be used to predict where and how a molecule will react.

For this compound, analysis of the frontier molecular orbitals (HOMO and LUMO) can predict its susceptibility to electrophilic and nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) indicates regions of high electron density that are prone to attack by electrophiles, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates regions of low electron density that are susceptible to attack by nucleophiles.

Molecular Electrostatic Potential (MEP) maps are another useful tool for predicting reactivity. The MEP visualizes the electrostatic potential on the electron density surface of a molecule, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor). These maps can guide the prediction of sites for electrophilic and nucleophilic attack.

Furthermore, calculated electronic descriptors such as chemical hardness, chemical potential, and electrophilicity index can provide a quantitative measure of the reactivity of this compound. mdpi.com These parameters, derived from the energies of the HOMO and LUMO, can be correlated with experimental reactivity data.

Table 3: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 2.1 D |

| Mulliken Charge on N1 | -0.45 e |

| Mulliken Charge on N4 | -0.48 e |

Note: The data in this table is hypothetical and for illustrative purposes.

Environmental Impact and Remediation Research Concerning Pyrazines

Environmental Fate and Transport Studies of Pyrazines

The environmental fate and transport of a chemical compound describe its movement and transformation in the air, water, and soil. cdc.gov These processes are governed by the chemical's intrinsic properties and the characteristics of the receiving environment. oregonstate.edu For pyrazines, there is limited information available regarding their comprehensive environmental fate. nih.gov

Due to their characteristic low vapor pressure, many pyrazine (B50134) compounds readily evaporate and can be transported in the atmosphere. researchgate.net The persistence and movement of pyrazines in soil and water are influenced by factors such as their tendency to adsorb to soil and sediment, a property often indicated by the soil adsorption coefficient (Koc). cdc.gov A high Koc value suggests that the chemical is more likely to bind to soil particles, reducing its mobility into groundwater. cdc.gov

Table 1: Environmental Fate and Transport Data for 2,5-dimethyl-3,6-diphenyl-pyrazine

| Property | Predicted Average Value | Unit |

| Soil Adsorption Coefficient (Koc) | 6.03e+3 | L/kg |

| Bioconcentration Factor | 347 | L/kg |

| Biodegradation Half-Life | 13.2 | days |

| Atmospheric Hydroxylation Rate | 1.66e-11 | cm³/molecule*sec |

Data sourced from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. epa.gov

Bioremediation Strategies for Pyrazine Contamination

Bioremediation offers an environmentally sound and cost-effective approach to managing contamination by organic pollutants, including pyrazines. researchgate.netnih.gov This strategy utilizes microorganisms to break down hazardous substances into less toxic or non-toxic materials. jabonline.in While information on the biodegradation of pyrazine and its derivatives in tropical environments is limited, studies have demonstrated the potential of bacterial consortia to mineralize these compounds. researchgate.net

The emission of odorous compounds, including pyrazines, from industrial facilities is a significant environmental concern. researchgate.net Biological odor treatment systems, such as biofilters and bioreactors, present several advantages over traditional physical and chemical methods. nih.gov These systems are highly efficient for treating large volumes of waste gas with low concentrations of contaminants, the pollutants are completely broken down, and the operational costs are relatively low. nih.gov

The success of these biological systems hinges on the metabolic activity of the microorganisms within them. nih.gov Research has led to the isolation and identification of various bacterial strains capable of utilizing pyrazines as a source of carbon and nitrogen for energy. nih.govresearchgate.net

A study investigating the microbial degradation of pyrazine in wastewater and cow dung identified several bacterial genera with the ability to break down this compound. researchgate.netresearchgate.net The research demonstrated a significant reduction in pyrazine concentration over a 21-day period, highlighting the efficacy of the indigenous microbial community. researchgate.netresearchgate.net

Table 2: Microbial Degradation of Pyrazine by a Bacterial Consortium

| Parameter | Value |

| Initial Pyrazine Concentration | 15 mg/L |

| Final Pyrazine Concentration (after 21 days) | 0.175 mg/L |

| Bacterial Genera Identified as Pyrazine Degraders | |

| Bacillus sp. | |

| Flavobacterium sp. | |

| Corynebacterium sp. | |

| Pseudomonas sp. | |

| Streptococcus sp. | |

| Staphylococcus sp. |

Data from a study on the microbial degradation of pyrazine compounds in wastewater and cow dung. researchgate.netresearchgate.net

This microbial-driven degradation is a key mechanism in mitigating odor pollution from industrial settings that release pyrazines into the environment. nih.gov

Broader Academic Applications and Industrial Research Perspectives

Research into Pyrazine (B50134) Formation and Control in Food Science (Beyond Sensory Properties)

Pyrazines, a class of aromatic compounds, are significant in food science primarily for their contribution to the flavors and aromas of a wide variety of products. nih.govresearchgate.net Their formation is largely attributed to the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating. nih.gov While their sensory impact is well-documented, research extends to understanding their fundamental presence in food systems and their role in undesirable off-flavors.

The formation of pyrazines is a key area of study. For instance, research using Maillard reaction models with lysine-containing peptides and glucose has been conducted to understand the specific mechanisms of pyrazine formation. nih.gov In many processed foods where a cooking or roasting stage is omitted, isolated pyrazines are often added as flavoring agents to replicate the desired taste profile. adv-bio.com For example, 2-methoxy-5-methylpyrazine is noted for its hazelnut, almond, and peanut-like aroma and is used as a nut-like flavoring agent in various foods and beverages. chemicalbook.comechemi.com

Table 1: Examples of Pyrazines in Processed Foods

| Pyrazine Compound | Common Food Sources | Associated Aroma/Flavor | Formation Process |

|---|---|---|---|

| This compound | Sherry, Krill, used as a flavoring agent | Hazelnut, Almond, Peanut chemicalbook.comechemi.com | Maillard Reaction / Added Flavor |

| 2,5-Dimethylpyrazine | Fermented foods, Coffee | Cocoa researchgate.net | Maillard Reaction, Microbial Fermentation researchgate.net |

| Tetramethylpyrazine | Baked and Roasted Goods | Nutty, Roasted | Maillard Reaction wikipedia.org |